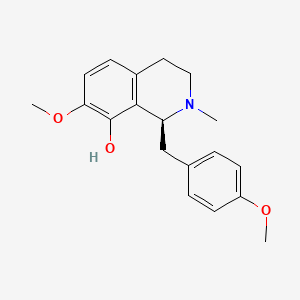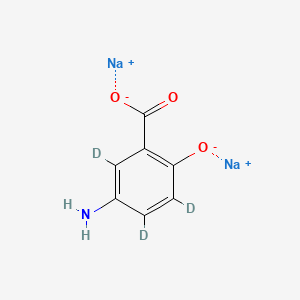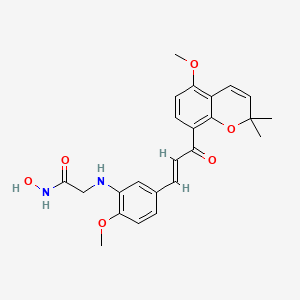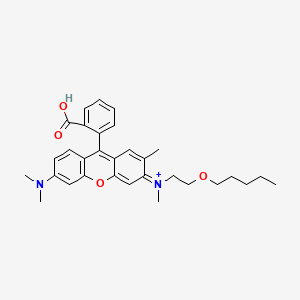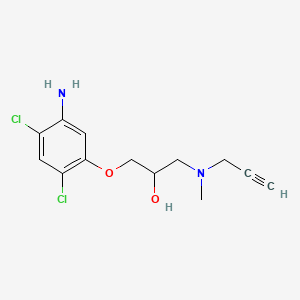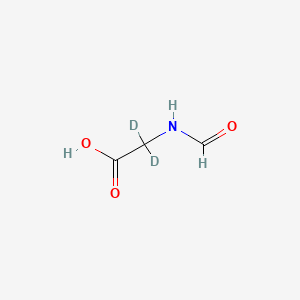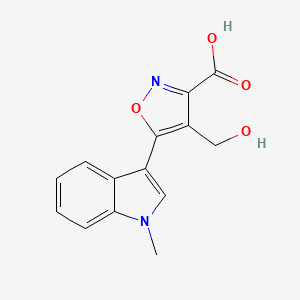
VE-Ptp-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VE-Ptp-IN-1 is a selective inhibitor of the vascular endothelial protein tyrosine phosphatase (VE-PTP). This compound is known for its weakly acidic properties and its role in regulating vascular homeostasis and angiogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VE-Ptp-IN-1 involves the use of various chemical reagents and conditions. The specific synthetic routes and reaction conditions are typically proprietary and detailed in scientific literature.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. The production process would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
VE-Ptp-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and the functional groups involved .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
VE-Ptp-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of protein tyrosine phosphatases.
Biology: Investigated for its role in regulating endothelial cell function and vascular homeostasis.
Medicine: Explored as a potential therapeutic agent for conditions such as diabetes-induced endothelial dysfunction and hypertension
Industry: Utilized in the development of new drugs and therapeutic agents targeting vascular diseases
Wirkmechanismus
VE-Ptp-IN-1 exerts its effects by inhibiting the activity of vascular endothelial protein tyrosine phosphatase. This inhibition leads to the activation of the Tie-2 receptor and the CD31/VE-cadherin/vascular endothelial growth factor receptor 2 complex. These pathways are involved in the regulation of endothelial nitric oxide synthase activity, which plays a crucial role in maintaining vascular homeostasis and reducing blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Razuprotafib: Inhibits vascular endothelial protein tyrosine phosphatase by binding to its intracellular catalytic domain, restoring Tie2 activation.
Uniqueness
VE-Ptp-IN-1 is unique due to its specific inhibitory activity on vascular endothelial protein tyrosine phosphatase and its weakly acidic properties. This makes it a valuable tool for studying the regulation of vascular homeostasis and angiogenesis .
Eigenschaften
Molekularformel |
C14H12N2O4 |
|---|---|
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-5-(1-methylindol-3-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c1-16-6-9(8-4-2-3-5-11(8)16)13-10(7-17)12(14(18)19)15-20-13/h2-6,17H,7H2,1H3,(H,18,19) |
InChI-Schlüssel |
JJKVKHLXSDXTKH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=NO3)C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



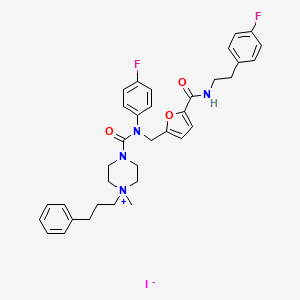
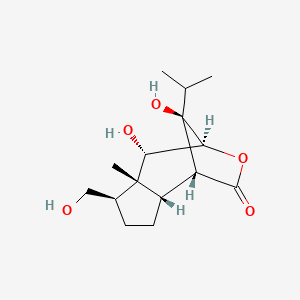

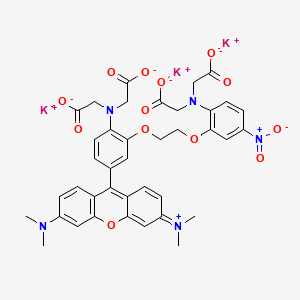
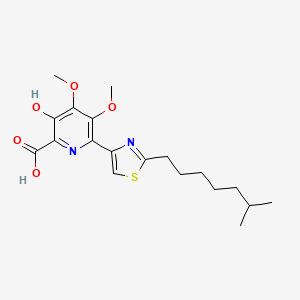
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
